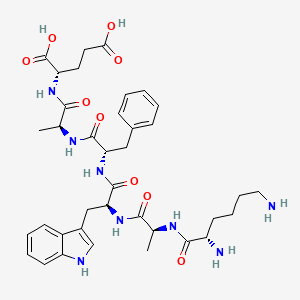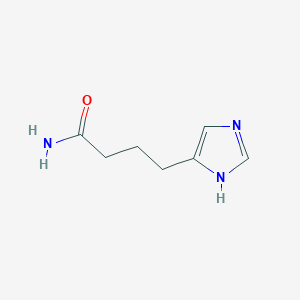![molecular formula C29H25N B14216357 2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole CAS No. 824421-66-1](/img/structure/B14216357.png)
2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with benzyl and naphthalen-1-ylmethyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole typically involves multi-step organic reactions. One common method involves the reaction of naphthalen-1-ylmethyl bromide with 2,3-dibenzylpyrrole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of pyrrole-2,3-dicarboxylic acid derivatives.
Reduction: Formation of reduced pyrrole derivatives.
Substitution: Formation of halogenated pyrrole derivatives.
科学研究应用
2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,3-Dibenzyl-1H-pyrrole: Lacks the naphthalen-1-ylmethyl group, making it less complex.
1-Benzyl-2,3-dimethyl-1H-pyrrole: Contains methyl groups instead of benzyl and naphthalen-1-ylmethyl groups.
Naphthalen-1-ylmethyl-1H-pyrrole: Lacks the dibenzyl substitution.
Uniqueness
2,3-Dibenzyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole is unique due to its combination of benzyl and naphthalen-1-ylmethyl groups, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the study of structure-activity relationships.
属性
CAS 编号 |
824421-66-1 |
|---|---|
分子式 |
C29H25N |
分子量 |
387.5 g/mol |
IUPAC 名称 |
2,3-dibenzyl-1-(naphthalen-1-ylmethyl)pyrrole |
InChI |
InChI=1S/C29H25N/c1-3-10-23(11-4-1)20-26-18-19-30(29(26)21-24-12-5-2-6-13-24)22-27-16-9-15-25-14-7-8-17-28(25)27/h1-19H,20-22H2 |
InChI 键 |
VJXIKFFTNZHYSV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2=C(N(C=C2)CC3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene](/img/structure/B14216285.png)
![Pyridinium, 1-[8-[(3S)-1-oxo-3-phenylbutoxy]octyl]-](/img/structure/B14216290.png)
![7-Octen-2-ynoic acid, 5,5-bis[(phenylmethoxy)methyl]-, methyl ester](/img/structure/B14216294.png)


![9,10-Dimethoxy-1,4-dimethyl-6,7-dihydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B14216331.png)
![3-Azabicyclo[3.3.1]non-6-ene, 6-bromo-3-methyl-1,5-dinitro-](/img/structure/B14216341.png)





![S-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl} propanethioate](/img/structure/B14216359.png)
